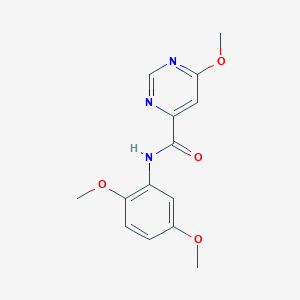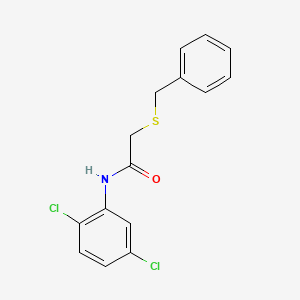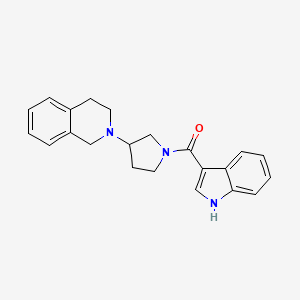
N-(2,5-dimethoxyphenyl)-6-methoxypyrimidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-(2,5-dimethoxyphenyl)-6-methoxypyrimidine-4-carboxamide” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene. They have diverse roles in biochemistry, including serving as the basis for the nucleic acids, uracil, thymine, and cytosine .
Molecular Structure Analysis
The molecular structure of this compound would likely include a pyrimidine ring attached to a carboxamide group and a phenyl ring substituted with two methoxy groups .Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on the specific conditions and reagents present. As a pyrimidine derivative, it could potentially participate in a variety of organic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular size, and functional groups would influence properties like solubility, melting point, and reactivity .科学的研究の応用
Biological Monitoring of Exposure to Pyrimidines
Pirimicarb, a related compound to N-(2,5-dimethoxyphenyl)-6-methoxypyrimidine-4-carboxamide, is used as an insecticide. Its metabolism in mammals involves hydrolysis of the carbamate moiety and demethylation, leading to the excretion of hydroxypyrimidines in urine. These metabolites serve as specific markers for biological monitoring of exposure to pirimicarb, indicating its metabolism and the body's handling of similar compounds (Hardt, Appl, & Angerer, 1999).
Pharmacokinetics and Metabolism in Cancer Therapy
Analogues of N-(2,5-dimethoxyphenyl)-6-methoxypyrimidine-4-carboxamide have been studied for their antitumor activities. For instance, CI-921, a topoisomerase II poison with significant antitumor activity, has undergone clinical trials for non-small cell lung cancer. Such compounds demonstrate the potential of related structures in cancer therapy, underscoring the importance of understanding their pharmacokinetics and metabolism (Harvey et al., 1991).
Analytical Detection in Toxicology
The precise analytical detection and quantification of chemical substances like N-(2,5-dimethoxyphenyl)-6-methoxypyrimidine-4-carboxamide are crucial in cases of severe intoxications. Advanced techniques like HPLC-Q-TOF-MS and UPLC-MS/MS play a vital role in toxicological investigations, ensuring accurate identification and measurement of substances in biological material, which is essential for understanding toxicological profiles and addressing severe intoxication cases (Wiergowski et al., 2017).
Investigation of Metabolic Pathways
The metabolism of compounds structurally related to N-(2,5-dimethoxyphenyl)-6-methoxypyrimidine-4-carboxamide, such as DACA, has been studied in clinical trials. Analysis of metabolic pathways in humans, including the identification of major urinary metabolites and plasma metabolites, helps in understanding the body's processing of these compounds, which is crucial for the development of therapeutic agents (Schofield et al., 1999).
作用機序
Safety and Hazards
特性
IUPAC Name |
N-(2,5-dimethoxyphenyl)-6-methoxypyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4/c1-19-9-4-5-12(20-2)10(6-9)17-14(18)11-7-13(21-3)16-8-15-11/h4-8H,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEQHMZMDPUHBCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=CC(=NC=N2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethoxyphenyl)-6-methoxypyrimidine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-((2,5-dichloro-4-methoxyphenyl)sulfonyl)-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B2645183.png)
![3-[[1-[(2-Methyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2645185.png)
![N-{3-cyano-4-[(4-methoxyphenyl)sulfinyl]phenyl}-2,6-difluorobenzenecarboxamide](/img/structure/B2645187.png)

![(Z)-methyl 2-((4-(diethylamino)benzoyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2645191.png)

![3-Fluoro-5-methyl-N-[(4-sulfamoylphenyl)methyl]pyridine-2-carboxamide](/img/structure/B2645194.png)


![4-methyl-3-[(2-methylphenyl)sulfonyl]-6-phenyl-2(1H)-pyridinone](/img/structure/B2645198.png)



![(4-(Tert-butyl)phenyl)(4-(3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)methanone](/img/structure/B2645205.png)